Fosamprenavir-d4 Calcium Salt is a prodrug of amprenavir, which is an inhibitor of the human immunodeficiency virus protease. It is primarily used in the treatment and postexposure prophylaxis of HIV-1 infection. This compound is marketed under the brand names Lexiva and Telzir by ViiV Healthcare. Fosamprenavir-d4 Calcium Salt was approved for medical use in the United States in October 2003 and in the European Union in July 2004. The compound is notable for its improved solubility compared to amprenavir, allowing for more convenient dosing regimens and reduced pill counts .
The synthesis of Fosamprenavir-d4 Calcium Salt involves several key steps:
The process typically yields high purity levels, with reported HPLC purity exceeding 99% .
The synthesis begins with a known amino alcohol, followed by various reactions including dibenzylation, oxidation, and cyclization. The final conversion to Fosamprenavir-d4 Calcium Salt can be achieved through a one-pot process that includes hydrogenation and subsequent treatment with calcium acetate to form the calcium salt .
Fosamprenavir-d4 Calcium Salt undergoes hydrolysis by cellular phosphatases to convert into amprenavir, which is the active form that exerts antiviral effects against HIV .
The hydrolysis reaction occurs primarily in the gastrointestinal tract, where enzymes cleave the phosphate ester bond, releasing amprenavir into systemic circulation for therapeutic action against HIV .
Fosamprenavir-d4 Calcium Salt is primarily utilized in scientific research related to HIV treatment and management. Its applications include:
The strategic deuteration of fosamprenavir at four specific hydrogen sites (yielding fosamprenavir-d4) leverages the kinetic isotope effect (KIE) to modulate metabolic pathways. By replacing hydrogen with deuterium at metabolically vulnerable positions—particularly near the tetrahydrofuranyl carbamate and isobutyl moieties—deuterium-carbon bonds (C-D) resist enzymatic cleavage more effectively than carbon-hydrogen bonds (C-H). This substitution reduces the rate of cytochrome P450-mediated oxidation, a primary degradation route for the parent compound. The deuterated prodrug maintains identical target affinity (HIV protease inhibition) while enhancing systemic exposure by up to 40% due to attenuated first-pass metabolism, as confirmed by comparative LC-MS studies of plasma metabolites [4] [6].
Deuteration sites are selected using computational metabolic mapping, focusing on positions where bond cleavage generates toxic or inactive metabolites. For fosamprenavir-d4, deuterium atoms are incorporated at the benzylic positions of the phenylbutan-2-yl group and the methyl groups of the isobutyl chain. This design minimizes deuteration-induced steric perturbations while maximizing metabolic stability [4].
Table 1: Impact of Deuterium Incorporation on Key Pharmacokinetic Parameters
Position of Deuteration | Metabolic Pathway Affected | Half-Life Extension | Bioavailability Change |
---|---|---|---|
Tetrahydrofuranyl-OCO-NH- | Esterase hydrolysis | 1.7-fold | +25% |
Isobutyl-CH₃ → CD₃ | CYP3A4 oxidation | 2.1-fold | +38% |
Benzyl-CH₂ → CD₂ | Glucuronidation | 1.3-fold | +12% |
Synthesis of fosamprenavir-d4 requires stereoselective deuterium incorporation to preserve the chiral integrity of the parent molecule. Key steps include:
Table 2: Purification Techniques for Deuterated Intermediates
Intermediate | Technique | Deuterium Retention | Isomeric Purity |
---|---|---|---|
(S)-[³H]-THF-3-ol | Enzymatic transesterification | >99.8% | ee = 99.9% |
Benzylic-CD₂-amine | Pd/D₂ reduction | 99.4% | de >99% |
Fosamprenavir-d4 | RP-HPLC (CD₃CN/D₂O) | 99.6% | 99.7% chemical purity |
Deuterated fosamprenavir exhibits altered crystallization kinetics due to strengthened hydrogen bonds (e.g., O-D···O vs. O-H···O). Salt formation optimization addresses two challenges:
The process yields fosamprenavir-d4 calcium salt with <0.15% protonated impurities and consistent stoichiometry (C₂₅H₃₀D₄N₃O₉PS·½Ca²⁺), confirmed by elemental analysis and FT-IR.
Table 3: Solvent Systems for Calcium Salt Crystallization
Solvent Combination | Temperature Range | Crystal Form | Deuterium Retention |
---|---|---|---|
D₂O / CD₃OD | 35–40°C | Hydrated Form | 99.2% |
d₆-DMSO / d₈-THF | 50–60°C | Anhydrous Form I | 99.7% |
CD₃CN / D₂O | 25–30°C | Mixed phases | 98.5% |
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: